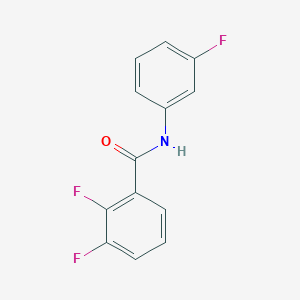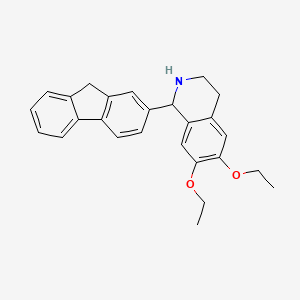![molecular formula C14H14N2O3 B15006753 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring, an acetyl group, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with an appropriate acetylated pyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit or activate specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: A simpler compound with similar aminophenyl functionality.
3-Aminoacetanilide: Another compound with an aminophenyl group but different structural features.
Platinum(II) acetylacetonate complex: A complex with similar aminophenyl substitution but different metal coordination.
Uniqueness
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its combination of a pyran ring and an aminophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-acetyl-2-(2-aminoanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-6-4-3-5-10(11)15/h3-7,16H,15H2,1-2H3 |
InChI Key |
LJVRCWJUYAGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=CC=C2N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B15006690.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15006696.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)

![2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
![methyl 4-[1-oxo-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15006734.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)

![1-(2-chlorobenzyl)-3'-cyclohexyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15006746.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B15006764.png)

